molecular formula C20H25N3O3 B11022553 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

Cat. No.: B11022553
M. Wt: 355.4 g/mol
InChI Key: CMJWPVUKGCZILN-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide is a complex organic compound that features a unique structure combining an oxazole ring, an indole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide typically involves multiple steps. The initial step often includes the formation of the oxazole ring, followed by the introduction of the methoxy group. The indole ring is then synthesized separately and coupled with the oxazole derivative through a series of condensation reactions. The final step involves the formation of the propanamide group under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxy-1,2-oxazol-5-yl)methanamine
  • 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide stands out due to its combined structural features of an oxazole and indole ring, along with a propanamide group. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)indol-4-yl]propanamide

InChI

InChI=1S/C20H25N3O3/c1-14(2)9-11-23-12-10-16-17(5-4-6-18(16)23)21-19(24)8-7-15-13-20(25-3)22-26-15/h4-6,10,12-14H,7-9,11H2,1-3H3,(H,21,24)

InChI Key

CMJWPVUKGCZILN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

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